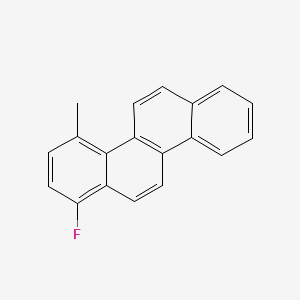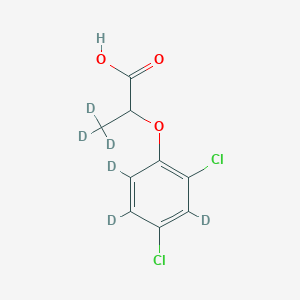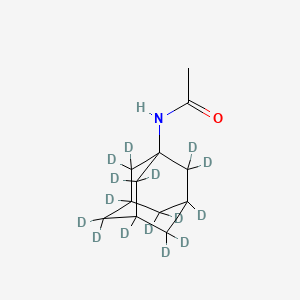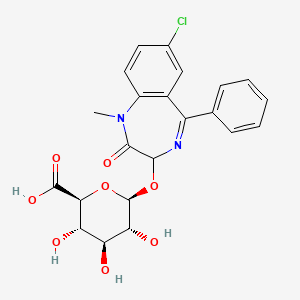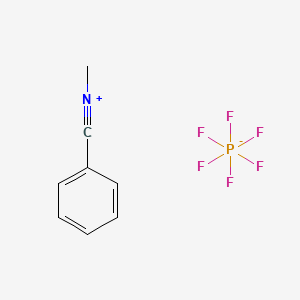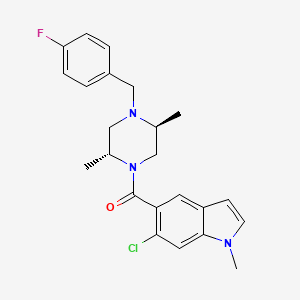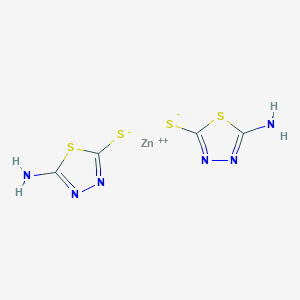
Zinc Thiozole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Zinc thiozole can be synthesized through various methods. One common approach involves the reaction of thiourea with substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . Another method includes the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The compound is often dissolved in dimethyl sulfoxide (DMSO) to enhance its solubility and efficacy .
化学反応の分析
Types of Reactions: Zinc thiozole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
科学的研究の応用
Zinc thiozole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of zinc thiozole involves its interaction with cellular components. For instance, it binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, it enhances cell division and alters cell wall integrity in bacteria, contributing to its antibacterial properties .
類似化合物との比較
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Imidazole: Contains a five-membered ring with two nitrogen atoms.
Oxazole: Contains a five-membered ring with one oxygen and one nitrogen atom.
Uniqueness of Zinc Thiozole: this compound is unique due to its broad-spectrum antibacterial activity and its ability to dissolve in DMSO, which enhances its efficacy compared to other thiazole derivatives .
特性
CAS番号 |
3234-62-6 |
|---|---|
分子式 |
C4H4N6S4Zn |
分子量 |
329.8 g/mol |
IUPAC名 |
zinc;5-amino-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/2C2H3N3S2.Zn/c2*3-1-4-5-2(6)7-1;/h2*(H2,3,4)(H,5,6);/q;;+2/p-2 |
InChIキー |
MMKVLOBTZLRJOE-UHFFFAOYSA-L |
正規SMILES |
C1(=NN=C(S1)[S-])N.C1(=NN=C(S1)[S-])N.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
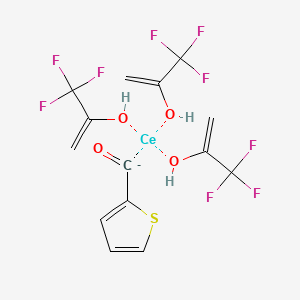
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
